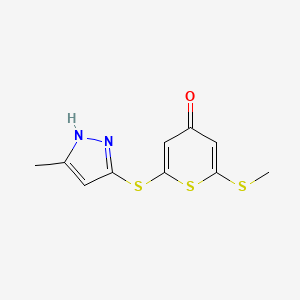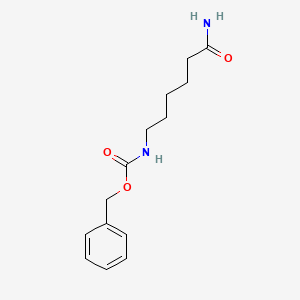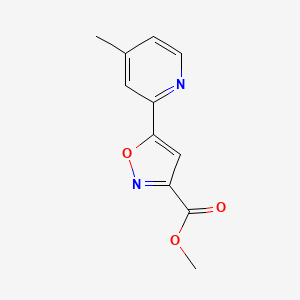
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one is a heterocyclic compound that features a pyrazole ring and a thiopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one typically involves the reaction of 3-methyl-1H-pyrazole-5-thiol with a suitable thiopyranone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or potassium carbonate in ethanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted pyrazole or thiopyran derivatives.
Applications De Recherche Scientifique
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Agrochemicals: It is explored as a potential herbicide or pesticide, leveraging its ability to interact with biological targets in pests and weeds.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The exact pathways and targets can vary depending on the specific application and the organism being targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1H-pyrazole-5-thiol: A precursor in the synthesis of the compound.
Thiopyranone derivatives: Structural analogs with similar reactivity.
Pyrazole derivatives: Compounds with similar biological activities and applications.
Uniqueness
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one is unique due to its combined pyrazole and thiopyran rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H10N2OS3 |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2-[(5-methyl-1H-pyrazol-3-yl)sulfanyl]-6-methylsulfanylthiopyran-4-one |
InChI |
InChI=1S/C10H10N2OS3/c1-6-3-8(12-11-6)15-10-5-7(13)4-9(14-2)16-10/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
BSGXKRSFFQIQNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)SC2=CC(=O)C=C(S2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)

![sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate](/img/structure/B13711633.png)





